N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
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Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the growth and survival of B-cells, which are a type of immune cell that can become cancerous in certain types of lymphoma and leukemia.
Scientific Research Applications
Anticonvulsant Activity
Epilepsy is a significant neurological disorder affecting millions worldwide. Unfortunately, not all patients respond well to existing antiepileptic drugs. Researchers are constantly seeking new agents to control seizures effectively. The synthesized compound shows promising anticonvulsant activity by protecting against tonic hind limb extensor phase in the maximal electroshock model (MES) and generalized convulsions in the pentylenetetrazole model (PTZ). Specifically:
- In the PTZ model at 100 mg/kg, compounds 5d and 5e also exhibited significant anticonvulsant activity compared to standard drugs phenytoin and diazepam, respectively .
Muscle Relaxant Properties
Compound 5e, in addition to its anticonvulsant effects, showed remarkable muscle relaxant activity (84.57%). This was evaluated using the rotarod and traction test model, with diazepam as the standard drug. Muscle relaxants play a crucial role in managing muscle spasms and related conditions .
Structure-Activity Relationship (SAR) Studies
By modifying different parts of the compound, scientists can gain insights into its SAR. Understanding how specific structural features influence its biological activity can guide further optimization and drug design.
properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-20-17(22)9-8-16(18-20)12-4-2-5-13(10-12)19-27(25,26)15-7-3-6-14(11-15)21(23)24/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFWXRHBAQPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide |
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